Cyclohexyl(4-fluorophenyl)methanol
Overview
Description
Cyclohexyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C13H17FO It is characterized by a cyclohexyl group attached to a 4-fluorophenyl group via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(4-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde, followed by reduction of the resulting intermediate . Another method includes the use of cyclohexyl lithium and 4-fluorobenzaldehyde, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl(4-fluorophenyl)ketone or cyclohexyl(4-fluorophenyl)carboxylic acid.
Reduction: Cyclohexyl(4-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(4-fluorophenyl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexyl(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanol
- Cyclohexyl(3-hydroxyphenyl)methanol
- Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanol
Comparison: Cyclohexyl(4-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the para position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohexyl-(4-fluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPELBACCDQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290895 | |
Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259672-47-4 | |
Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259672-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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